molecular formula C12H16F2O2 B13083192 1-(3,5-Difluoro-4-isobutoxyphenyl)ethanol

1-(3,5-Difluoro-4-isobutoxyphenyl)ethanol

Cat. No.: B13083192
M. Wt: 230.25 g/mol
InChI Key: FUDIPSDMNVBJHU-UHFFFAOYSA-N
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Description

1-(3,5-Difluoro-4-isobutoxyphenyl)ethanol is an organic compound with the molecular formula C12H16F2O2 and a molecular weight of 230.25 g/mol . This compound is characterized by the presence of two fluorine atoms and an isobutoxy group attached to a phenyl ring, along with an ethanol moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(3,5-Difluoro-4-isobutoxyphenyl)ethanol typically involves the reaction of 3,5-difluoro-4-isobutoxybenzaldehyde with a suitable reducing agent to form the corresponding alcohol. Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) or ethanol under controlled temperature conditions .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

1-(3,5-Difluoro-4-isobutoxyphenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Further reduction can lead to the formation of more reduced species, although this is less common.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions. Common reagents for such reactions include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(3,5-Difluoro-4-isobutoxyphenyl)ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3,5-Difluoro-4-isobutoxyphenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance its binding affinity and selectivity for these targets. The isobutoxy group may also play a role in modulating its biological activity by affecting its solubility and membrane permeability .

Comparison with Similar Compounds

1-(3,5-Difluoro-4-isobutoxyphenyl)ethanol can be compared with other similar compounds, such as:

Properties

Molecular Formula

C12H16F2O2

Molecular Weight

230.25 g/mol

IUPAC Name

1-[3,5-difluoro-4-(2-methylpropoxy)phenyl]ethanol

InChI

InChI=1S/C12H16F2O2/c1-7(2)6-16-12-10(13)4-9(8(3)15)5-11(12)14/h4-5,7-8,15H,6H2,1-3H3

InChI Key

FUDIPSDMNVBJHU-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=C(C=C(C=C1F)C(C)O)F

Origin of Product

United States

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